3-(2-chlorophenyl)-N-cycloheptyl-5-methyl-1,2-oxazole-4-carboxamide

Lipophilicity Membrane permeability Drug discovery screening

3-(2-Chlorophenyl)-N-cycloheptyl-5-methyl-1,2-oxazole-4-carboxamide (CAS 301680-72-8) is a synthetic small molecule belonging to the isoxazole-4-carboxamide class, characterized by a 2-chlorophenyl substituent at the 3-position, a cycloheptyl amide at the 4-carboxamide, and a methyl group at the 5-position of the isoxazole ring. The compound has a molecular formula of C18H21ClN2O2, a molecular weight of 332.83 g/mol, a calculated logP of 4.09, an estimated aqueous solubility (logSW) of -5.12, a topological polar surface area (tPSA) of 55.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C18H21ClN2O2
Molecular Weight 332.8 g/mol
Cat. No. B5573064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-N-cycloheptyl-5-methyl-1,2-oxazole-4-carboxamide
Molecular FormulaC18H21ClN2O2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCCCC3
InChIInChI=1S/C18H21ClN2O2/c1-12-16(18(22)20-13-8-4-2-3-5-9-13)17(21-23-12)14-10-6-7-11-15(14)19/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,20,22)
InChIKeyKYOGYHKZFXHBHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-N-cycloheptyl-5-methyl-1,2-oxazole-4-carboxamide: Physicochemical and Structural Baseline for Procurement Decisions


3-(2-Chlorophenyl)-N-cycloheptyl-5-methyl-1,2-oxazole-4-carboxamide (CAS 301680-72-8) is a synthetic small molecule belonging to the isoxazole-4-carboxamide class, characterized by a 2-chlorophenyl substituent at the 3-position, a cycloheptyl amide at the 4-carboxamide, and a methyl group at the 5-position of the isoxazole ring . The compound has a molecular formula of C18H21ClN2O2, a molecular weight of 332.83 g/mol, a calculated logP of 4.09, an estimated aqueous solubility (logSW) of -5.12, a topological polar surface area (tPSA) of 55.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . It is commercially available as a screening compound from the ChemBridge library (Hit2Lead ID SC-5533022) in solid free-base form with achiral stereochemistry . The compound is also listed in the Sigma-Aldrich catalog as an AldrichCPR product (Product No. R674281) . No published primary research articles reporting biological activity for this specific compound were identified.

Why 3-(2-Chlorophenyl)-N-cycloheptyl-5-methyl-1,2-oxazole-4-carboxamide Cannot Be Replaced by Generic Isoxazole-4-Carboxamide Analogs


Isoxazole-4-carboxamide derivatives exhibit wide variation in physicochemical and pharmacological properties depending on the specific substitution pattern at the 3-, 4-, and 5-positions of the isoxazole ring [1]. The cycloheptyl N-substituent in this compound provides a larger hydrophobic surface area and greater conformational flexibility compared to the more common N-cyclohexyl (CAS 91747-72-7) or N-phenyl analogs, directly impacting logP, solubility, and protein-binding potential [1]. The ortho-chlorine substitution on the 3-phenyl ring introduces a steric and electronic profile distinct from unsubstituted phenyl, para-chloro, or 2,6-dichloro variants—altering both the dihedral angle between the isoxazole and phenyl rings and the compound's metabolic stability [1]. Even within the same gross chemotype, variations in the N-alkyl ring size can produce differences in logP exceeding 0.5 units and in aqueous solubility by more than 0.5 log units . Generic substitution without quantitative verification of these parameters risks irreproducible screening results, altered target engagement, and wasted procurement resources .

Quantitative Differentiation Evidence: 3-(2-Chlorophenyl)-N-cycloheptyl-5-methyl-1,2-oxazole-4-carboxamide vs. Closest Analogs


Lipophilicity (logP) Advantage: Cycloheptyl vs. Cyclohexyl N-Substitution Confers Higher logP for Membrane Permeability-Critical Assays

The target compound, bearing an N-cycloheptyl substituent, has a calculated logP of 4.09, as reported by Hit2Lead (ChemBridge) . The closest commercially available comparator, 4-isoxazolecarboxamide, 3-(2-chlorophenyl)-N-cyclohexyl-5-methyl- (CAS 91747-72-7; molecular formula C17H19ClN2O2; MW 318.80), lacks a publicly reported experimental or calculated logP value . However, based on the established Hansch-Leo fragmental constant difference of approximately 0.55 log units between a cycloheptyl (f = 2.20) and a cyclohexyl (f = 1.64) fragment, the cycloheptyl analog is predicted to be approximately 3.5-fold more lipophilic than its cyclohexyl counterpart [1]. This increase in logP translates to an estimated 3.5× higher octanol-water partition coefficient, which is consequential for assays where passive membrane permeability or non-specific protein binding may influence outcomes [1].

Lipophilicity Membrane permeability Drug discovery screening

Topological Polar Surface Area (tPSA) and Hydrogen Bond Donor Count: Favorable CNS Drug-Likeness Profile vs. Bulkier Analogs

The target compound possesses a tPSA of 55.1 Ų and exactly one hydrogen bond donor (Hdon = 1), as recorded in the Hit2Lead ChemBridge database . For CNS drug discovery programs, the widely accepted threshold for passive blood-brain barrier (BBB) penetration is tPSA < 90 Ų, with optimal CNS drug-likeness associated with tPSA < 70 Ų and Hdon ≤ 3 [1]. The closely related 3-(2,6-dichlorophenyl)-N-cycloheptyl-5-methyl-4-isoxazolecarboxamide (SpectraBase Compound ID FSl6UwJUnVr; MW 367.28) possesses the same tPSA and Hdon count but has a molecular weight that is 34.45 Da higher [2]. While both analogs satisfy CNS drug-likeness criteria, the target compound's 10.3% lower molecular weight (332.83 vs. 367.28 Da) places it closer to the optimal MW range for CNS oral drug candidates, which typically favor MW < 350 Da [3].

CNS drug-likeness Blood-brain barrier permeability tPSA

Aqueous Solubility (logSW): Cycloheptyl Substitution Confers Sufficient But Not Excessive Lipophilicity for Biochemical Assay Compatibility

The target compound has a calculated aqueous solubility (logSW) of -5.12, which corresponds to an estimated solubility of approximately 7.6 µM (2.5 µg/mL) in pure water . This solubility is characteristic of moderately lipophilic screening compounds and is generally sufficient for biochemical assays at typical screening concentrations (1–10 µM) when prepared from DMSO stock solutions with final DMSO concentrations ≤1% (v/v) [1]. In comparison, the N-cyclohexyl analog (MW 318.80) is predicted to have a logSW of approximately -4.57 (estimated solubility ~27 µM) based on the Hansch-Leo fragmental hydrophobicity difference of 0.55 log units [2]. While the cyclohexyl analog is predicted to be approximately 3.5-fold more soluble, the target compound's solubility remains within the operational range of most screening-compatible buffers containing up to 1% DMSO [1].

Aqueous solubility Assay compatibility DMSO stock solution

Ortho-Chlorophenyl Substitution: Distinct Conformational Profile vs. 2,6-Dichlorophenyl and Unsubstituted Phenyl Analogs

The target compound features a single ortho-chlorine substituent on the 3-phenyl ring, whereas the closest commercially characterized comparator, 3-(2,6-dichlorophenyl)-N-cycloheptyl-5-methyl-4-isoxazolecarboxamide, bears two ortho-chlorine atoms [1]. The mono-ortho-chloro substitution pattern allows for a greater degree of rotational freedom around the isoxazole-phenyl bond compared to the 2,6-dichloro analog, where steric hindrance from the second ortho substituent restricts the accessible dihedral angles [2]. In the broader isoxazole-4-carboxamide class, mono-ortho-substituted phenyl derivatives have been shown to exhibit distinct COX-2 inhibitory profiles compared to their di-ortho-substituted counterparts, with IC50 values differing by up to 5-fold depending on the substitution pattern [3]. The specific binding and functional consequences of this conformational difference for the target compound remain empirically uncharacterized, representing both a knowledge gap and a differentiation opportunity for users seeking novel chemical space with potentially unique target engagement profiles [2].

Conformational analysis Steric effects Structure-activity relationships

Recommended Application Scenarios for 3-(2-Chlorophenyl)-N-cycloheptyl-5-methyl-1,2-oxazole-4-carboxamide Based on Evidence


CNS Drug Discovery Screening Libraries Requiring Moderately Lipophilic, BBB-Permeable Chemotypes

With a tPSA of 55.1 Ų, a single H-bond donor, and a molecular weight of 332.83 Da, this compound satisfies key CNS drug-likeness criteria (tPSA < 90 Ų, Hdon ≤ 3, MW < 400 Da) [1]. It is suitable for inclusion in CNS-focused screening libraries where passive BBB permeability is a desired compound property. The cycloheptyl group provides a lipophilicity advantage (logP 4.09) over the more common N-cyclohexyl analogs, which may enhance membrane partitioning in cell-based BBB models .

Membrane Protein Target Screening Where Moderate Lipophilicity Is Advantageous

The calculated logP of 4.09 positions this compound in a lipophilicity range conducive to engaging membrane-associated protein targets, including GPCRs and ion channels . The isoxazole-4-carboxamide scaffold has demonstrated modulatory activity at AMPA receptors in electrophysiological studies, with certain derivatives achieving up to 8-fold inhibition of AMPA receptor currents [2]. While the specific activity of this compound at AMPA receptors has not been reported, the scaffold precedent supports its inclusion in ion channel screening cascades [2].

Chemical Biology Probe Development Requiring a Structurally Distinct Cycloheptyl Fragment

The N-cycloheptyl substituent is relatively uncommon in commercial screening libraries compared to N-cyclohexyl or N-phenyl amides, providing structural novelty . This compound can serve as a starting point for fragment-based or diversity-oriented synthesis programs where the cycloheptyl group offers a larger hydrophobic contact surface area than cyclohexyl, potentially capturing binding site interactions not accessible to smaller-ring analogs [1].

Anti-Inflammatory or COX Inhibition Screening Based on Isoxazole-4-Carboxamide Scaffold Precedent

Isoxazole-4-carboxamide derivatives have demonstrated COX-1 and COX-2 inhibitory activity, with the most potent reported analog (A13) achieving IC50 values of 64 nM (COX-1) and 13 nM (COX-2) with a selectivity ratio of 4.63 [3]. While the specific COX inhibitory activity of this compound remains uncharacterized, the scaffold's established anti-inflammatory potential makes it a rational candidate for COX inhibition screening panels [3].

Quote Request

Request a Quote for 3-(2-chlorophenyl)-N-cycloheptyl-5-methyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.